molecular formula C18H17N3 B15163012 N-Methyl-N'-(2-methylquinolin-4-yl)-N-phenylmethanimidamide CAS No. 143158-13-8

N-Methyl-N'-(2-methylquinolin-4-yl)-N-phenylmethanimidamide

Katalognummer: B15163012
CAS-Nummer: 143158-13-8
Molekulargewicht: 275.3 g/mol
InChI-Schlüssel: MZEDWYVOPHVSKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Methyl-N’-(2-methylquinolin-4-yl)-N-phenylmethanimidamide is a quinoline-based heterocyclic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N’-(2-methylquinolin-4-yl)-N-phenylmethanimidamide typically involves the reaction of 2-methylquinoline-4-carbaldehyde with N-methyl-N-phenylmethanimidamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

N-Methyl-N’-(2-methylquinolin-4-yl)-N-phenylmethanimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce reduced quinoline derivatives .

Wissenschaftliche Forschungsanwendungen

N-Methyl-N’-(2-methylquinolin-4-yl)-N-phenylmethanimidamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-Methyl-N’-(2-methylquinolin-4-yl)-N-phenylmethanimidamide involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, leading to the inhibition of essential cellular processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-Methyl-N’-(2-methylquinolin-4-yl)-N-phenylmethanimidamide
  • N-Methyl-N’-(2-methylquinolin-4-yl)-N-phenylmethanimidamide
  • N-Methyl-N’-(2-methylquinolin-4-yl)-N-phenylmethanimidamide

Uniqueness

N-Methyl-N’-(2-methylquinolin-4-yl)-N-phenylmethanimidamide stands out due to its unique combination of a quinoline ring and a methanimidamide group. This structure imparts specific chemical and biological properties that make it valuable for various research applications .

Eigenschaften

CAS-Nummer

143158-13-8

Molekularformel

C18H17N3

Molekulargewicht

275.3 g/mol

IUPAC-Name

N-methyl-N'-(2-methylquinolin-4-yl)-N-phenylmethanimidamide

InChI

InChI=1S/C18H17N3/c1-14-12-18(16-10-6-7-11-17(16)20-14)19-13-21(2)15-8-4-3-5-9-15/h3-13H,1-2H3

InChI-Schlüssel

MZEDWYVOPHVSKE-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=CC=CC=C2C(=C1)N=CN(C)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.